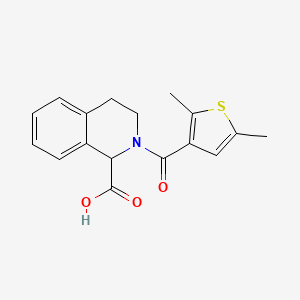![molecular formula C14H18BrNO5S B7049729 3-Bromo-4-[methyl(oxan-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B7049729.png)
3-Bromo-4-[methyl(oxan-3-ylmethyl)sulfamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-[methyl(oxan-3-ylmethyl)sulfamoyl]benzoic acid is an organic compound that features a bromine atom, a benzoic acid moiety, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[methyl(oxan-3-ylmethyl)sulfamoyl]benzoic acid typically involves multi-step organic reactions. One common approach is to start with a benzoic acid derivative and introduce the bromine atom through a bromination reaction. The sulfamoyl group can be introduced via a sulfonation reaction, followed by the attachment of the oxan-3-ylmethyl group through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[methyl(oxan-3-ylmethyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-[methyl(oxan-3-ylmethyl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[methyl(oxan-3-ylmethyl)sulfamoyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and sulfamoyl group can participate in binding interactions, while the oxan-3-ylmethyl group may enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzoic acid: Similar in structure but with a methoxy group instead of the sulfamoyl group.
4-Bromo-3-methylbenzoic acid: Features a methyl group instead of the oxan-3-ylmethyl group.
3-Formylphenylboronic acid: Contains a formyl group and boronic acid moiety, differing in functional groups.
Uniqueness
3-Bromo-4-[methyl(oxan-3-ylmethyl)sulfamoyl]benzoic acid is unique due to the presence of the oxan-3-ylmethyl and sulfamoyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-bromo-4-[methyl(oxan-3-ylmethyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO5S/c1-16(8-10-3-2-6-21-9-10)22(19,20)13-5-4-11(14(17)18)7-12(13)15/h4-5,7,10H,2-3,6,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKNIKOQENODSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCOC1)S(=O)(=O)C2=C(C=C(C=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Fluoro-4-[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]benzonitrile](/img/structure/B7049661.png)
![(2-Bromo-4-chlorophenyl)-[2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7049662.png)
![8-[3-(2-hydroxyethyl)piperidin-1-yl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B7049670.png)
![3-[(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)methyl]benzoic acid](/img/structure/B7049679.png)
![3-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B7049680.png)
![2-[4-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoylamino]pyrazol-1-yl]acetic acid](/img/structure/B7049687.png)
![2-[4-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7049695.png)
![2-[4-[[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7049705.png)

![1-[2-(3-Chlorophenyl)acetyl]-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7049722.png)
![3-[(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamoyl]benzoic acid](/img/structure/B7049726.png)
![3-[[4-[[2-(Methoxymethyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7049737.png)
![4-[4-[2-(1,2,4-Triazol-1-yl)ethyl]piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B7049742.png)
![5-[[2-(1,3-Thiazol-2-yl)piperidin-1-yl]methyl]-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole](/img/structure/B7049748.png)
